molecular formula C4H6BrCl B14658095 1-Bromo-3-chlorobut-2-ene CAS No. 51430-83-2

1-Bromo-3-chlorobut-2-ene

Cat. No.: B14658095
CAS No.: 51430-83-2
M. Wt: 169.45 g/mol
InChI Key: FMVAGJFXZXHXHY-UHFFFAOYSA-N
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Description

1-Bromo-3-chlorobut-2-ene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chlorobut-2-ene can be synthesized through the halogenation of butenes. One common method involves the addition of bromine and chlorine to butadiene under controlled conditions. The reaction typically requires a catalyst and is conducted at specific temperatures to ensure the selective addition of halogens to the desired positions on the butene molecule .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where butadiene is reacted with bromine and chlorine gases. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chlorobut-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Electrophiles: Hydrogen halides (HCl, HBr), halogens (Cl2, Br2).

    Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH).

Major Products Formed:

    Substitution Products: 3-Chlorobut-2-ene, 1-Bromo-3-butene.

    Addition Products: 1,2-Dibromo-3-chlorobutane, 1-Bromo-2,3-dichlorobutane.

    Elimination Products: 1,3-Butadiene.

Scientific Research Applications

1-Bromo-3-chlorobut-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chlorobut-2-ene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for different types of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobut-2-ene
  • 2-Bromo-3-chlorobut-2-ene
  • 1-Chloro-3-bromobut-2-ene

Comparison: 1-Bromo-3-chlorobut-2-ene is unique due to the specific positions of the bromine and chlorine atoms on the butene backbone. This positional arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

1-bromo-3-chlorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrCl/c1-4(6)2-3-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVAGJFXZXHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699729
Record name 1-Bromo-3-chlorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51430-83-2
Record name 1-Bromo-3-chlorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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